![molecular formula C17H28O6 B14284239 2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid CAS No. 137371-52-9](/img/structure/B14284239.png)
2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid is an organic compound with the molecular formula C17H28O6 It is a derivative of undecenoic acid and is characterized by the presence of ester and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid typically involves esterification reactions. One common method is the reaction of undecenoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or
Propriétés
Numéro CAS |
137371-52-9 |
|---|---|
Formule moléculaire |
C17H28O6 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(2-undec-10-enoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H28O6/c1-4-5-6-7-8-9-10-11-12-15(18)22-14(3)17(21)23-13(2)16(19)20/h4,13-14H,1,5-12H2,2-3H3,(H,19,20) |
Clé InChI |
GXCJZVPFMICXTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC(=O)C(C)OC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



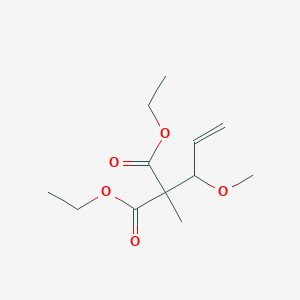
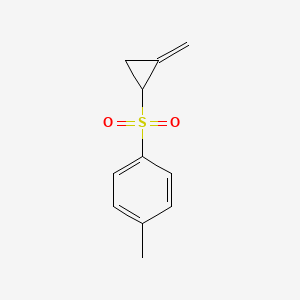

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
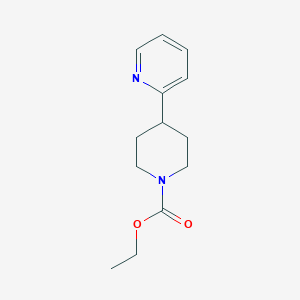

![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

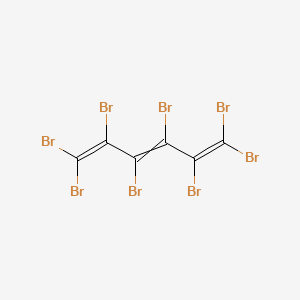
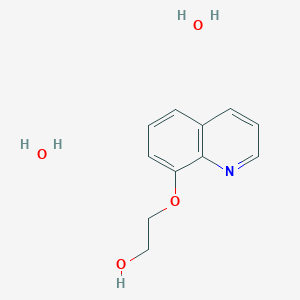
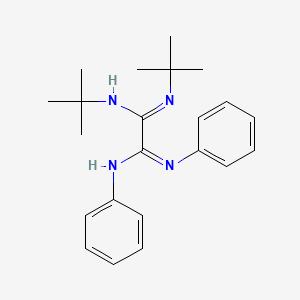
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
